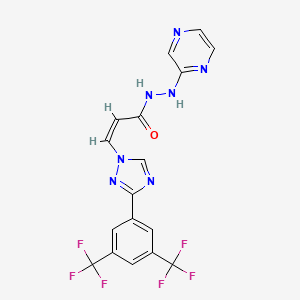
Selinexor
Übersicht
Beschreibung
Selinexor ist ein selektiver Inhibitor des nuklearen Exports, der als Antikrebsmedikament eingesetzt wird. Es wirkt, indem es die Aktivität von Exportin 1 blockiert und so den Transport mehrerer Proteine, die am Wachstum von Krebszellen beteiligt sind, aus dem Zellkern in das Zytoplasma verhindert. Dies führt letztlich zum Stillstand des Zellzyklus und zur Apoptose. This compound ist das erste Medikament mit diesem Wirkmechanismus und wird unter dem Markennamen Xpovio vermarktet .
Wissenschaftliche Forschungsanwendungen
Selinexor hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Wird als Modellverbindung verwendet, um nukleare Exportmechanismen zu untersuchen.
Biologie: Hilft beim Verständnis der Rolle von Exportin 1 in zellulären Prozessen.
Medizin: Zugelassen zur Behandlung von rezidiviertem oder refraktärem multiplem Myelom und diffus großzelligem B-Zell-Lymphom.
Industrie: Wird bei der Entwicklung neuer Antikrebsmedikamente und -therapien eingesetzt.
Wirkmechanismus
This compound bindet an und hemmt Exportin 1, ein nukleares Exportprotein. Exportin 1 enthält eine Tasche, an die nukleare Proteine binden können. Im Komplex mit diesen Proteinen und Ran, aktiviert durch Guanosintriphosphatbindung, verlässt der Exportin 1-Protein-Ran-Guanosintriphosphat-Komplex den Kern durch einen Kernporenkomplex. Durch die Hemmung von Exportin 1 erzwingt this compound die nukleare Retention und Reaktivierung von Tumorsuppressorproteinen, was zu einem Stillstand des Zellzyklus und zur Apoptose von Krebszellen führt .
Wirkmechanismus
- When complexed with these proteins and Ran , activated through guanosine triphosphate (GTP) binding, the XPO1-protein-Ran-GTP complex exits the nucleus through a nuclear pore .
- Inhibition of XPO1 results in:
- Selinexor’s action affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Selinexor interacts with the nuclear export factor protein called exportin 1 (XPO1), blocking the transport of several proteins involved in cancer-cell growth from the cell nucleus to the rest of the cell . This may lead to cancerous myeloma cells being unable to grow and divide, therefore leading to death of the cancer cells . ABCC4, or ATP-binding cassette subfamily C member 4, has emerged as a significant biomarker for this compound sensitivity in multiple myeloma, with varying expression levels correlating with the drug’s effectiveness .
Cellular Effects
This compound affects cancer cells by trapping tumor suppressor proteins and oncoprotein mRNA in the nucleus . This leads to disruptions in various signaling pathways involved in tumor cell cycle regulation, DNA repair, and apoptosis . By retaining STAT3 in the nucleus, this compound limits its capability to activate downstream genes responsible for the inflammatory response .
Molecular Mechanism
This compound is a small molecule inhibitor that targets the nuclear transporter Exportin 1 (XPO1) . This inhibition leads to disruptions in various signaling pathways involved in tumor cell cycle regulation, DNA repair, and apoptosis . By inhibiting XPO1, this compound effectively traps these proteins in the nucleus, leading to the reactivation of tumor suppressor functions and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In real-world efficacy and toxicity studies, the median duration of this compound therapy was 2.7 months . On an intent-to-treat basis, the overall response rate was 29.5% . The median time to first response was one month . Median progression-free survival was 3.0 months for all patients and 6.9 months for responders .
Dosage Effects in Animal Models
In preclinical studies, this compound has shown efficacy in treating hematologic and non-hematologic malignancies, including sarcoma, gastric, bladder, prostate, breast, ovarian, skin, lung, and brain cancers . In addition, this compound–KRAS G12C inhibitor treatment displays the most significant tumor inhibition in PDAC xenograft models, where 22% of mice treated with this compound and a KRAS inhibitor were tumor-free for up to 150 days compared to 0% of animal models in the control or single-agent treatment groups .
Metabolic Pathways
This compound is known to be metabolized through CYP3A4, UDP‐glucuronosyltransferases, and glutathione S-transferases although the metabolite profile has yet to be characterized in published literature . The primary metabolites found in urine and plasma are glucuronide conjugates .
Transport and Distribution
Following oral administration, this compound exhibits linear and time-independent pharmacokinetics (PK) across a wide dose range, with moderately rapid absorption (time to reach maximum concentration [Tmax] of 2–4 h) and moderate elimination (half-life [t½] of 6–8 h) . Population PK analyses demonstrated the PK of this compound is well-described by a two-compartment model .
Subcellular Localization
This compound localizes predominantly at the Golgi and shows a weak ER signal . By retaining STAT3 in the nucleus, this compound limits its capability to activate downstream genes responsible for the inflammatory response .
Vorbereitungsmethoden
Selinexor wird durch einen mehrstufigen Prozess synthetisiert, der verschiedene chemische Reaktionen umfasst. Der Syntheseweg beinhaltet typischerweise die Bildung eines Triazolrings und die Einführung von Trifluormethylgruppen. Die Reaktionsbedingungen beinhalten häufig die Verwendung starker Basen und Lösungsmittel wie Dimethylformamid. Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung der Ausbeute und Reinheit, wobei häufig fortschrittliche Techniken wie die Hochleistungsflüssigkeitschromatographie zur Reinigung eingesetzt werden .
Analyse Chemischer Reaktionen
Selinexor unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
Selinexor ist in seinem Wirkmechanismus als selektiver Inhibitor des nuklearen Exports einzigartig. Ähnliche Verbindungen sind:
Abecma (Idecabtagene Vicleucel): Wird für multiples Myelom eingesetzt, arbeitet aber über einen anderen Mechanismus, der eine chimäre Antigenrezeptor-T-Zelltherapie beinhaltet.
Carvykti (Ciltacabtagene Autoleucel): Wird ebenfalls für multiples Myelom eingesetzt und verwendet einen ähnlichen Ansatz der chimären Antigenrezeptor-T-Zelltherapie.
This compound zeichnet sich durch seine einzigartige Fähigkeit aus, Exportin 1 zu hemmen, was es zu einem First-in-Class-Medikament macht .
Eigenschaften
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVSOMFAQLZNKR-RJRFIUFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026013 | |
| Record name | Selinexor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20mg/mL | |
| Record name | Selinexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Selinexor binds to and inhibits exportin-1 (XPO1). XPO1 is a nuclear exporter protein which contains a pocket to which nuclear proteins can bind. When complexed with these proteins and Ran, activated through guanosine triphosphate (GTP) binding, the XPO1-protein-Ran-GTP complex is able to exit the nucleus through a nuclear pore. Once outside, GTP is hydrolyzed and the complex dissociates. The inhibition of this process in cancer cells allows the targets of XPO1, many of which are tumor suppressors, to collect in the nucleus and result in increased transcription of tumor suppressor genes. Tumor suppressor proteins known to be affected by XPO1 inhibition include p53, p73, adenomatous polyposis coli, retinoblastoma, forkhead box protein O, breast cancer 1, nucleophosmin, and merlin. Regulators of cell cycle progression are also affected, namely p21, p27, galectin-3, and Tob. Inhibitor of NFκB also collects in the nucleus as a result leading to reduced activity of NFκB, a known contributor to cancer. XPO1 participates in the formation of a complex with eukaryotic initiation factor 4E and contributes to the transport of messenger RNA for several oncegenes including cell cycle promotors, cyclin D1, cyclin E, and CDK2/4/6, as well as antiapoptotic proteins, Mcl-1 and Bcl-xL. These wide ranging changes in protein expression and gene transcription culminate in cell cycle arrest and the promotion of apoptosis in cancer cells. | |
| Record name | Selinexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1393477-72-9 | |
| Record name | Selinexor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393477-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selinexor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393477729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selinexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selinexor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (z)-3-{3-[3,5-bis (trifluoromethyl) phenyl]-1H-1,2,4-Triazol-1yl}acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELINEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TZ62FO8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


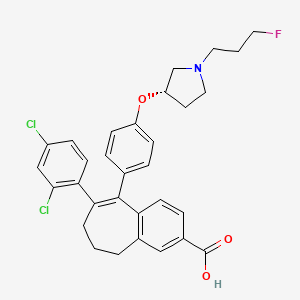

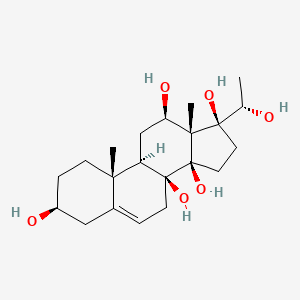
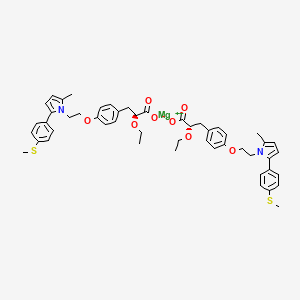
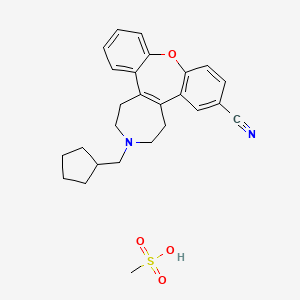
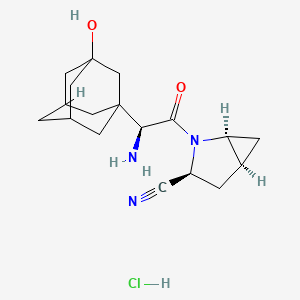

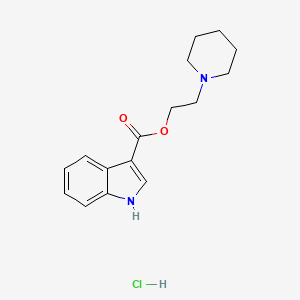
![(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-5-[(4E)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-3-hydroxypropanoic acid](/img/structure/B610706.png)
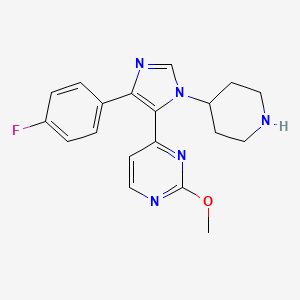
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)
